硫代硫酸(H2S2O3),金(1+)钠盐(2:1:3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium thiosulfate (Na2S2O3) is a compound with a variety of applications in both industry and medicine. It is known for its cation-chelating properties and is used in processes such as water purification and mining. In medicine, it serves as an antidote for cyanide poisoning, a treatment for calciphylaxis in chronic renal failure, and for cisplatin poisoning. It has also been studied for its potential in reducing cisplatin-induced hearing loss in children with hepatoblastoma . Sodium thiosulfate has antioxidant and anti-inflammatory properties, which have prompted studies in patients with acute coronary syndrome .

Synthesis Analysis

Sodium thiosulfate can be synthesized through various methods. One such method involves the reaction of sodium sulfinates with hydroiodic acid in ethanol and water, which allows for the rapid and controllable synthesis of disulfides and thiosulfonates . Another method includes the direct reaction of sodium sulfinate salts with elemental sulfur, which is a clean and benign route producing no by-products .

Molecular Structure Analysis

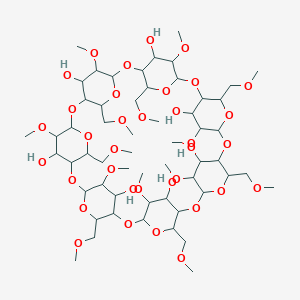

The molecular structure of sodium thiosulfate salts has been studied through X-ray crystallography. For example, the structure of phenyl and p-tolyl thiosulfonate salts has been determined, revealing features such as the coordination of the pendant sulfur atom and intermolecular CH/π interactions that contribute to the stability of the structure .

Chemical Reactions Analysis

Sodium thiosulfate is involved in various chemical reactions. It acts as a sulfur donor for sulfurtransferase, converting cyanide to the less toxic thiocyanide, which can be eliminated via urine . In the context of gold oxidation, the adsorption of NaS2O3- ion-pairs has been shown to influence the rate of gold oxidation in thiosulfate media .

Physical and Chemical Properties Analysis

Sodium thiosulfate is a colorless crystal or coarse crystalline powder that is very soluble in water but insoluble in ethanol. It has reducing activity, as indicated by its ability to discharge the color of iodine when added to a solution of the compound. It also has functional uses as an antibrowning agent, antioxidant, and sequestrant .

Relevant Case Studies

In a study involving swine with preexisting atherosclerosis, sodium thiosulfate was used during resuscitation from hemorrhagic shock. The study found that sodium thiosulfate significantly attenuated shock-induced impairment of lung mechanics and gas exchange, suggesting a potential therapeutic role in shock-induced acute lung injury . Another study developed a new solution based on hydrochloric acid and sodium thiosulfate for detecting the degree of sensitization in stainless steels, demonstrating the compound's utility in materials science .

科学研究应用

硫代硫酸在医学和环境科学中的应用

硫代硫酸已被评估其治疗复发性钙性肾结石的有效性。研究表明,硫代硫酸钠 (STS),硫代硫酸的衍生物,可以通过与尿钙相互作用来降低肾结石的发生率,由于其溶解性,可能会防止结石形成。然而,其确切的治疗机制仍不清楚,需要进一步的研究来阐明长期使用 STS 治疗钙性肾结石患者的利弊 (Kenny, Ostuni, & Musso, 2018)。

安全和危害

属性

IUPAC Name |

trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q+3;3*+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYXZQCJNJPCOK-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

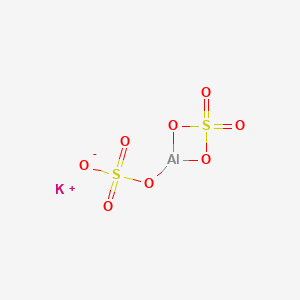

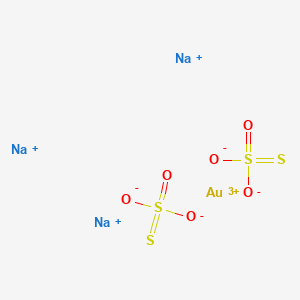

[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuNa3O6S4+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiosulfuric acid (H2S2O3), gold(1+) sodium salt (2:1:3) | |

CAS RN |

10233-88-2 |

Source

|

| Record name | Thiosulfuric acid (H2S2O3), gold(1+) sodium salt (2:1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)

![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)